Product packaging for Cystamine(Cat. No.:CAS No. 51-85-4)

Cystamine

カタログ番号: B1669676
CAS番号: 51-85-4
分子量: 152.3 g/mol
InChIキー: APQPRKLAWCIJEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Cystamine is an organic disulfide obtgained by oxidative dimerisation of cysteamine. It has a role as an EC 2.3.2.13 (protein-glutamine gamma-glutamyltransferase) inhibitor. It is an organic disulfide and a primary amino compound. It is functionally related to a cysteamine.
A radiation-protective agent that interferes with sulfhydryl enzymes. It may also protect against carbon tetrachloride liver damage.
See also: this compound Dihydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2S2 B1669676 Cystamine CAS No. 51-85-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQPRKLAWCIJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101418-33-1 (calcium salt), 16214-16-7 (sulfate), 17173-68-1 (hydrochloride), 21198-98-1 (di-hydrobromide), 56-17-7 (di-hydrochloride)
Record name Cystamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60199005
Record name Cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous liquid; [Merck Index]
Record name Cystamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13555
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

51-85-4
Record name Cystamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cystamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dithiobis(ethylamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R110LV8L02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Perspectives and Evolution of Research Focus

Early Investigations into Biological Activities

The history of cystamine begins with its chemical discovery in 1907 by C. Neuberg and his colleagues, who observed its formation from the thermal decarboxylation of the amino acid cystine. acs.org For several decades, it remained a compound of primarily chemical interest. A significant synthesis method was later reported in 1940 by E. J. Mills, Jr., and M. T. Bogert, who produced this compound through the oxidation of its reduced form, cysteamine (B1669678). acs.org

The biological investigation of this compound gained momentum in the mid-20th century with the discovery of its radioprotective properties. cystinosis.org Early studies in the 1950s demonstrated that this compound could reduce mortality in irradiated animals. researchgate.net This discovery positioned this compound and its reduced form, cysteamine, as some of the first promising radioprotective agents. researchgate.netnih.gov The initial hypothesis for this protective effect centered on the molecule's ability to scavenge free radicals generated by ionizing radiation. cystinosis.org Research from this era focused on its potential to treat radiation sickness, a concern of growing importance. cystinosis.orgnih.gov Although clinical trials for this purpose were ultimately not successful, this early work laid the foundation for understanding this compound's antioxidant capabilities. cystinosis.orgnih.gov

Paradigmatic Shifts in Understanding this compound's Biological Significance

The research trajectory of this compound shifted dramatically in the latter half of the 20th century, moving from a general radioprotector to a targeted therapeutic agent for specific metabolic disorders.

A pivotal moment was the application of its reduced form, cysteamine, for the treatment of cystinosis, a rare and severe lysosomal storage disease. nih.gov First used clinically in 1976 and approved by the U.S. Food and Drug Administration (FDA) in 1994, this represented a major therapeutic breakthrough. nih.govmdpi.com Cystinosis is characterized by the accumulation of cystine crystals within lysosomes due to a defective transporter protein, cystinosin. nih.govwikipedia.org The therapeutic paradigm was based on the ability of cysteamine to enter the lysosome, where it participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine-cysteamine, both of which can then exit the lysosome via other transporters, effectively clearing the harmful accumulation. cystinosis.orgnih.govdrugbank.com

Another significant paradigm shift occurred with the discovery of this compound as an inhibitor of transglutaminase (TG) enzymes, first reported in 1984. nih.govresearchgate.net Transglutaminases are enzymes that catalyze the formation of crosslinks between proteins, and their overactivity has been implicated in the pathology of several diseases, including neurodegenerative disorders. nih.govnih.gov This discovery opened a new avenue of research, particularly in Huntington's disease, where transglutaminase-mediated crosslinking of the mutant huntingtin protein was proposed to contribute to neurotoxicity. nih.govjci.org

Further research refined this understanding, revealing that this compound and its intracellularly reduced form, cysteamine, inhibit transglutaminases through distinct mechanisms. This compound itself is thought to inactivate the enzyme through an oxidative mechanism, promoting the formation of an allosteric disulfide bond on the enzyme's surface. nih.govresearchgate.net In contrast, cysteamine acts as a competitive inhibitor for the enzyme's amine substrates. nih.govresearchgate.netportlandpress.com While initial enthusiasm for transglutaminase inhibition as the sole neuroprotective mechanism in Huntington's disease has been tempered by later studies, this line of inquiry was crucial in expanding the known biological activities of this compound. nih.gov

Contemporary Academic Research Trajectories

Current research on this compound is characterized by a multi-faceted approach, exploring its potential in a wide range of diseases through diverse mechanisms of action, far beyond its initial roles.

Neurodegenerative Diseases: The investigation of this compound in neurodegenerative disorders remains a prominent research area. Its potential benefits are being studied in models of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), in addition to Huntington's disease. nih.govnih.gov The focus has broadened from simple transglutaminase inhibition to include other neuroprotective pathways. researchgate.net Key contemporary research findings include this compound's ability to:

Increase the levels of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival and plasticity. nih.govjci.orgnih.gov

Mitigate oxidative stress by boosting intracellular levels of the antioxidant glutathione (B108866). researchgate.netnih.gov

Modulate mitochondrial function and prevent apoptosis (programmed cell death). nih.govnih.gov

Modulation of Autophagy: A relatively recent and significant research trajectory is the role of this compound and cysteamine in modulating autophagy, the cellular process for degrading and recycling damaged components. Studies have shown that cysteamine can restore defective autophagy in models of cystic fibrosis, highlighting a novel mechanism for its therapeutic effects in this and potentially other diseases characterized by impaired cellular clearance. nih.govnih.gov

Expansion to Other Diseases and Derivatives: The therapeutic potential of this compound is also being explored in other conditions. Recent studies have investigated its use in models of non-alcoholic fatty liver disease (NAFLD), vascular stiffness, and as an anti-infective agent against pathogens like Plasmodium falciparum (malaria) and Pseudomonas aeruginosa. nih.govacs.orgphysiology.orgnih.gov Furthermore, current research efforts are focused on synthesizing and testing new this compound derivatives to improve their therapeutic properties. For example, deuterated this compound derivatives have shown enhanced anti-inflammatory and anti-fibrotic activity in animal models. acs.org

This evolution of research highlights a progressively deeper understanding of this compound's biological effects, from a general antioxidant to a modulator of specific enzymes and complex cellular pathways like autophagy.

Research Findings on this compound's Biological Activities

The following tables summarize key research findings regarding the biological activities and mechanisms of this compound across different areas of investigation.

Table 1: Evolution of this compound's Therapeutic Rationale

Historical Phase Primary Focus Key Associated Disease/Application Primary Proposed Mechanism References
Early (c. 1950s) Radioprotection Radiation Sickness Free radical scavenging nih.gov, cystinosis.org, researchgate.net
Mid-Late (c. 1970s-1980s) Metabolic Correction Cystinosis Intralysosomal cystine depletion nih.gov, nih.gov, cystinosis.org
Mid-Late (c. 1980s-2000s) Enzyme Inhibition Huntington's Disease Transglutaminase 2 (TG2) inhibition nih.gov, nih.gov, jci.org

| Contemporary (c. 2000s-Present) | Multi-Pathway Modulation | Neurodegeneration, Cystic Fibrosis, etc. | Increased BDNF, autophagy modulation, antioxidant effects | nih.gov, jci.org, nih.gov, nih.gov |

Table 2: Investigated Mechanisms of Action in Neurodegenerative Disease Models

Mechanism Disease Model Observed Effect References
Transglutaminase Inhibition Huntington's Disease, Parkinson's Disease, ALS Reduces protein aggregation and microglial activation nih.gov, nih.gov, researchgate.net
Increased BDNF Levels Huntington's Disease, Parkinson's Disease Enhances neuronal survival and repair nih.gov, jci.org, nih.gov
Antioxidant Effects Parkinson's Disease, Huntington's Disease Increases intracellular cysteine and glutathione, mitigates oxidative stress nih.gov, nih.gov, researchgate.net
Mitochondrial Protection Parkinson's Disease Ameliorates mitochondrial dysfunction nih.gov, nih.gov

| Autophagy Modulation | Cystic Fibrosis (related neuroinflammation) | Restores defective autophagy-mediated clearance | nih.gov, nih.gov |

Endogenous Biochemistry and Metabolic Interplay

Biosynthesis and Metabolic Precursors

The endogenous production of cystamine is intrinsically linked to the catabolism of Coenzyme A (CoA), a vital molecule in numerous metabolic processes. The journey from CoA to this compound begins with the generation of its metabolic precursor, cysteamine (B1669678).

Role of Cysteamine and Coenzyme A Metabolism

Cysteamine is not synthesized directly from the decarboxylation of the amino acid cysteine in eukaryotes; instead, its sole endogenous source is the degradation pathway of Coenzyme A. researchgate.net Coenzyme A is a complex molecule synthesized from pantothenate (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP). wikipedia.org During cellular metabolism, CoA is broken down, leading to the intermediate compound pantetheine (B1680023). researchgate.netresearchgate.net It is from the hydrolysis of this intermediate that cysteamine is liberated, which can then be oxidized to form this compound. nih.govnih.gov This metabolic link establishes CoA catabolism as the foundational step in the endogenous supply of the cysteamine/cystamine redox pair.

Vanin Family Pantetheinase Ectoenzymes in Cysteamine Production

The critical enzymatic step in the generation of cysteamine from CoA metabolites is catalyzed by the vanin family of enzymes. nih.gov Vanins are pantetheinases, specifically ectoenzymes (enzymes located on the cell surface but active in the extracellular space), that are widely expressed in tissues like the liver, kidneys, and gut. researchgate.netnih.gov Vanin-1, the most studied member of this family, hydrolyzes pantetheine into its two constituent components: pantothenic acid (vitamin B5) and cysteamine. nih.govnih.govmdpi.com The pantothenic acid can be recycled for the resynthesis of CoA, while the newly formed cysteamine joins the cellular thiol pool. nih.gov The activity of vanin pantetheinases is therefore a direct and crucial regulator of endogenous cysteamine production. researchgate.netnih.gov

Intracellular Conversion Dynamics: this compound-Cysteamine Redox Equilibrium

Cysteamine and this compound exist in a dynamic equilibrium, readily interconverting based on the local redox environment. mdpi.com Cysteamine, with its free thiol (-SH) group, is the reduced form, while this compound is the oxidized disulfide (-S-S-) form. nih.govwikipedia.org In the presence of oxygen or certain metal ions, cysteamine readily oxidizes to form this compound. nih.gov Conversely, within the highly reducing environment of the cell's interior, such as the cytosol, this compound is efficiently reduced back to cysteamine. wikipedia.orgfrontiersin.org This reduction is often accomplished through thiol-disulfide exchange reactions, notably involving glutathione (B108866). wikipedia.org This constant flux means that while cysteamine is the direct product of pantetheinase activity, it is part of a redox couple with this compound, and their relative concentrations are dictated by the oxidative state of the specific cellular or extracellular compartment. nih.govmdpi.com

Linkages with Thiol Metabolism and Homeostasis

The this compound-cysteamine redox pair does not exist in isolation; it is deeply interconnected with the broader network of cellular thiol metabolism, significantly influencing the availability of cysteine and the status of glutathione, the cell's primary antioxidant.

Regulation of Intracellular Cysteine Pools

Both this compound and its reduced form, cysteamine, can increase the intracellular concentration of cysteine, a critical amino acid for protein and glutathione synthesis. frontiersin.org This occurs through thiol-disulfide interchange reactions. For instance, cysteamine can react with cystine (the disulfide form of cysteine) in the extracellular space to form a cysteamine-cysteine mixed disulfide. nih.gov This mixed disulfide can then be transported into the cell via amino acid transporters, where it is reduced to release one molecule of cysteamine and one molecule of cysteine. nih.gov By facilitating the uptake and release of cysteine, the this compound-cysteamine system plays a direct role in regulating the size and availability of the intracellular cysteine pool. frontiersin.orgnih.gov

Contribution to Glutathione Synthesis and Redox State

By increasing the intracellular availability of cysteine, the this compound-cysteamine system directly contributes to the synthesis of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. frontiersin.orgresearchgate.net Cysteine is the rate-limiting substrate for GSH synthesis. nih.gov Therefore, by boosting cysteine levels, cysteamine and this compound promote GSH production, enhancing the cell's antioxidant capacity. researchgate.netresearchgate.netcystinosisresearch.org This action helps maintain the cellular redox balance, primarily represented by the ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG). researchgate.net Studies have shown that cysteamine can restore the total glutathione levels and the GSH redox status in cells under oxidative stress. researchgate.net The thiol group of cysteamine itself can also act as an antioxidant, further contributing to the management of cellular redox homeostasis. researchgate.netnih.gov

Mentioned Compounds

Interplay with Hydrogen Sulfide (B99878) Production Pathways

This compound, and its reduced form cysteamine, are intricately linked to the metabolic pathways that produce hydrogen sulfide (H₂S), a critical gaseous signaling molecule. This interplay is primarily indirect, revolving around the provision of substrates for the canonical H₂S-producing enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).

Upon entering a reducing cellular environment, this compound is readily converted to two molecules of cysteamine. researchgate.net While cysteine is the primary substrate for H₂S synthesis by CBS and CSE, the structural similarity of cysteamine to cysteine suggests a potential for interaction. nih.govnih.gov However, direct evidence of cysteamine serving as a significant substrate for these enzymes in vivo is limited. Instead, the primary influence of this compound on H₂S production appears to be through its impact on the availability of cysteine.

The third major enzyme in H₂S synthesis, 3-MST, utilizes 3-mercaptopyruvate (3-MP) as its substrate. nih.govmdpi.com 3-MP is generated from the transamination of L-cysteine. mdpi.com By increasing the availability of cysteine, cysteamine can indirectly fuel this pathway as well. The intricate relationship between these sulfur-containing molecules highlights a complex regulatory network where the administration of this compound can modulate the production of H₂S, not by direct enzymatic action, but by influencing the metabolic flux of its primary precursor, cysteine.

The following table summarizes the key enzymes involved in H₂S production and their primary substrates:

EnzymePrimary Substrate(s) for H₂S Production
Cystathionine β-synthase (CBS)L-cysteine, Homocysteine
Cystathionine γ-lyase (CSE)L-cysteine, L-cystine
3-Mercaptopyruvate Sulfurtransferase (3-MST)3-Mercaptopyruvate

Systems-Level Metabolic Integration

This compound and its active form, cysteamine, are integrated into the broader landscape of cellular metabolism through their connections with several key pathways, most notably coenzyme A (CoA) catabolism, glutathione homeostasis, and taurine (B1682933) biosynthesis.

Endogenously, cysteamine is a product of the degradation of CoA, an essential cofactor in numerous metabolic reactions. nih.govresearchgate.net The breakdown of pantetheine, an intermediate in CoA catabolism, yields cysteamine and pantothenic acid (vitamin B5). nih.gov This positions this compound metabolism as a downstream consequence of the turnover of this vital metabolic cofactor.

One of the most significant metabolic roles of cysteamine is its influence on the glutathione system. Glutathione (GSH), a major intracellular antioxidant, is synthesized from cysteine, glutamate, and glycine. mdpi.com By increasing the intracellular availability of cysteine through the reduction of cystine, cysteamine can bolster the synthesis of GSH. nih.govresearchgate.net This has been observed in various cell types, where cysteamine treatment leads to an increase in total glutathione levels and helps restore a healthy redox status. nih.gov This function underscores this compound's role in cellular defense against oxidative stress.

Furthermore, cysteamine serves as a direct precursor in the biosynthesis of taurine, an abundant amino acid with diverse physiological roles, including osmoregulation and bile acid conjugation. researchgate.netresearchgate.net Cysteamine is oxidized by cysteamine dioxygenase to form hypotaurine (B1206854), which is subsequently oxidized to taurine. researchgate.net This "cysteamine pathway" represents an alternative route to taurine synthesis, independent of the primary pathway that starts with the oxidation of cysteine. researchgate.netnih.gov

The metabolic integration of this compound can be visualized as a hub connecting sulfur-containing amino acid metabolism, antioxidant defense systems, and the catabolism of a fundamental metabolic cofactor. The interplay between these pathways is crucial for maintaining cellular redox balance and responding to metabolic demands.

The table below outlines the key metabolic pathways interconnected with this compound metabolism:

Interconnected PathwayKey MoleculesMetabolic Role
Coenzyme A CatabolismCoenzyme A, PantetheineSource of endogenous cysteamine.
Glutathione MetabolismGlutathione (GSH), Cysteine, CystineThis compound (via cysteamine) enhances GSH synthesis by increasing cysteine availability.
Taurine BiosynthesisHypotaurine, TaurineCysteamine is a direct precursor for taurine synthesis.
Hydrogen Sulfide ProductionCysteine, Hydrogen Sulfide (H₂S)This compound indirectly influences H₂S production by modulating cysteine levels.

Molecular Mechanisms of Action

Oxidative Stress Modulation and Antioxidant Pathways

Cystamine, and its reduced form cysteamine (B1669678), play a significant role in cellular redox homeostasis through multiple mechanisms. These molecules can directly neutralize harmful reactive species and also activate endogenous antioxidant defense systems, thereby protecting cells from oxidative damage. researchgate.netnih.gov However, their effects can be complex and context-dependent.

Scavenging of Reactive Oxygen Species

This compound's antioxidant activity is largely attributed to its conversion to cysteamine within the reducing environment of the cell. Cysteamine, a thiol-containing compound, can directly participate in redox reactions. nih.gov One of the primary indirect antioxidant mechanisms of this compound involves increasing the intracellular pool of cysteine. nih.gov In the intracellular environment, this compound is reduced to two molecules of cysteamine, which can then be further metabolized, leading to an increase in cysteine levels. nih.govresearchgate.net Cysteine is a critical precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant that neutralizes reactive oxygen species (ROS). nih.govresearchgate.net By boosting cysteine and subsequently GSH levels, this compound helps to counteract oxidative stress. researchgate.netresearchgate.net Studies have shown that treatment of cells with this compound leads to a time-dependent increase in intracellular cysteine. nih.gov Cysteamine itself can also act as a biological thiol, scavenging reactive oxygen intermediates like superoxide-free radicals and hydrogen peroxide. nih.govresearchgate.net This dual action—directly scavenging ROS and indirectly supporting the glutathione system—forms the basis of its primary antioxidant function.

Upregulation of Antioxidant Defense Systems

Beyond direct scavenging, this compound modulates key signaling pathways that control the expression of a wide array of protective genes.

This compound has been shown to upregulate the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and plasticity. nih.govnih.govnih.gov Research indicates that this compound administration increases BDNF mRNA expression in specific brain regions, such as the substantia nigra. researchgate.net This effect is believed to be a significant part of its neuroprotective potential. researchgate.net

One mechanism through which this compound enhances BDNF levels involves the heat shock protein HSJ1b. nih.govnih.govub.edu this compound treatment has been found to increase the levels of HSJ1b, which in turn promotes the secretion of BDNF from neurons by stimulating the formation of clathrin-coated vesicles containing the neurotrophic factor. nih.govnih.gov Specifically, this compound induces the depletion of BDNF from the Golgi apparatus and increases its content within secretory vesicles. nih.gov Furthermore, this compound may activate the PI3K/Akt signaling pathway, a downstream effector of BDNF/TrkB signaling, which contributes to its neuroprotective effects. nih.gov The upregulation of BDNF is considered a key mechanism by which this compound confers protection in models of neurodegenerative diseases. nih.govfrontiersin.org

Table 1: Research Findings on this compound and BDNF Pathway Activation
Research FocusModel SystemKey FindingsReference
Mechanism of BDNF releaseNeuronal cell cultures; Huntington disease (HD) mouse modelsThis compound increases levels of HSJ1b, which promotes BDNF secretion from the Golgi region. nih.govnih.gov
Neuroprotection against 2,5-hexanedione (B30556) toxicityRat modelThis compound upregulated BDNF protein levels and activated the PI3K/Akt signaling pathway in the spinal cord. nih.gov
Neuroprotection in Parkinson's disease modelMPTP-induced young adult miceThis compound treatment upregulated BDNF mRNA in the substantia nigra and protected against dopamine (B1211576) cell loss. researchgate.net
General neuroprotective pathwaysReview of various neurodegenerative disease modelsThis compound and cysteamine upregulate neuroprotective pathways involving BDNF signaling. researchgate.netnih.govfrontiersin.org

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a master transcription factor that regulates a battery of genes encoding antioxidant and cytoprotective enzymes, often referred to as antioxidant response elements (AREs). nih.govnih.govcambridge.org Under basal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation. uniurb.itmdpi.com Upon exposure to electrophiles or oxidants, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. cambridge.orguniurb.it

Research demonstrates that this compound activates the Nrf2/ARE pathway in both cell cultures and brain tissue. nih.govresearchgate.net This activation is particularly prominent in astrocytes, the supportive glial cells of the central nervous system. researchgate.netnih.gov In mixed neuronal-glial cultures, strong Nrf2 activation by this compound is restricted to astrocytes. researchgate.net The activation of Nrf2 in astrocytes is crucial as these cells provide metabolic and antioxidant support to neurons, in part by synthesizing and secreting glutathione. nih.govnih.gov By stimulating the Nrf2 pathway, this compound enhances the expression of enzymes involved in glutathione synthesis, thereby bolstering the antioxidant capacity of neural tissues and protecting neurons from oxidative insults. nih.govnih.gov This Nrf2-dependent mechanism is considered a key component of this compound's neuroprotective effects against various toxins and in models of neurodegeneration. nih.govresearchgate.net

Table 2: Research Findings on this compound and Nrf2 Pathway Activation
Research FocusModel SystemKey FindingsReference
Mechanism of neuroprotectionCell culture and 3-nitropropionic acid (3NP) mouse modelThis compound activates Nrf2/ARE signaling in both cell culture and brain tissue; neuroprotection from 3NP is Nrf2-dependent. nih.gov
Cell-specific activationMixed cortical neural cell culturesThis compound treatment resulted in strong Nrf2 activation specifically within the astrocyte population. researchgate.net
General antioxidant defenseReview of neurodegenerative disease modelsThis compound and its reduced form, cysteamine, upregulate neuroprotective pathways involving Nrf2 signaling. researchgate.netfrontiersin.org
HD in vitro modelsHuntington's disease (HD) in vitro modelsThe reduced form, cysteamine, conferred protection by promoting Nrf2 activation. researchgate.net

Mitigation of Nitrosative Stress

Nitrosative stress arises from an excess of reactive nitrogen species (RNS), such as nitric oxide (NO) and peroxynitrite (ONOO⁻), which can damage cellular components through nitration and S-nitrosylation reactions. nih.gov this compound, primarily through its reduced form cysteamine, contributes to the mitigation of nitrosative stress. asm.orgresearchgate.net

Cysteamine can directly react with nitric oxide donors. asm.orgresearchgate.net This interaction can lead to the formation of S-nitrosocysteamine, which may modulate the bioavailability and signaling properties of NO. asm.orgnih.gov By reacting with NO and its derivatives, cysteamine can reduce the levels of damaging RNS. asm.orgresearchgate.net Studies have shown that this compound and cysteamine sensitize certain bacteria to killing by RNS, suggesting that they undermine defenses against nitrosative challenges. asm.orgresearchgate.net This capacity to interact with and neutralize RNS complements its role in combating oxidative stress, providing a broader spectrum of cytoprotection against redox imbalances. mdpi.com

Context-Dependent Pro-oxidant Effects at Elevated Concentrations

Despite its well-documented antioxidant properties, the activity of this compound and cysteamine is highly dependent on the physiological context, and under certain conditions, they can exhibit pro-oxidant effects. asm.org This duality is a characteristic of many thiol-containing compounds. nih.gov

At elevated concentrations or in the presence of transition metals (like iron or copper), the oxidation of cysteamine can itself generate reactive oxygen species, including free radicals and hydrogen peroxide, through Fenton-like chemistry. asm.org The futile cycle of cystine/cysteine, where cystine is imported, reduced to cysteine, and then exported to be re-oxidized to cystine in a pro-oxidative environment, can sensitize cells to oxidative stress. asm.org A similar cycle may occur with this compound/cysteamine. asm.org Furthermore, high doses of related thiol compounds have been shown to cause a reduction in cell proliferation and survival, potentially by co-activating stress pathways like ATF4 alongside NRF2, which can shift the cellular response from protective to adverse. nih.gov This highlights that the concentration of this compound is a critical determinant of its function, transitioning from an antioxidant to a potential pro-oxidant at higher levels. asm.orgnih.gov

Enzymatic Activity Modulation

This compound directly and indirectly modulates the activity of several key enzymes, influencing processes such as protein crosslinking and apoptosis.

This compound is a well-documented inhibitor of transglutaminase 2 (TG2), a multifunctional enzyme involved in protein crosslinking. nih.govresearchgate.netacs.org The mechanism of inhibition is irreversible and oxidative. nih.govresearchgate.net this compound promotes the formation of an allosteric disulfide bond between two specific cysteine residues, Cys370 and Cys371, on the TG2 enzyme. researchgate.netacs.orgportlandpress.com This disulfide bond formation abrogates the catalytic activity of human TG2. acs.org This oxidative mechanism is distinct from the action of its reduced form, cysteamine, which acts as a competitive amine substrate for TG2, thereby inhibiting the enzyme through a different pathway. researchgate.netportlandpress.com

Inhibitor Target Enzyme Mechanism of Inhibition
This compoundTransglutaminase 2 (TG2)Irreversible, allosteric inhibition via promotion of a Cys370-Cys371 disulfide bond. researchgate.netacs.orgportlandpress.com
CysteamineTransglutaminase 2 (TG2)Competitive inhibition; acts as an amine substrate. researchgate.netportlandpress.com

The primary function of transglutaminase 2 is to catalyze the formation of isopeptide bonds, leading to the crosslinking of proteins. nih.gov By inhibiting TG2, this compound effectively reduces this protein crosslinking. nih.gov The formation of the allosteric disulfide bond on TG2 induced by this compound prevents the enzyme from carrying out its transamidation reactions, thereby blocking the generation of protein cross-links that may contribute to pathological processes in various diseases. nih.govnih.gov

This compound has been shown to directly inhibit the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This inhibition occurs in a concentration-dependent manner and is independent of its effects on transglutaminase activity. nih.gov At lower concentrations, this compound acts as an uncompetitive inhibitor of caspase-3, while at higher concentrations, it functions as a non-competitive inhibitor. nih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound's inhibition of recombinant active caspase-3 activity in vitro was determined to be 23.6 µM. nih.gov

Parameter Finding
Enzyme Caspase-3
Effect Inhibition of activity nih.gov
Inhibition Type Concentration-dependent: Uncompetitive (low conc.), Non-competitive (high conc.) nih.gov
In Vitro IC₅₀ 23.6 µM nih.gov

This compound acts as an inhibitor of the thiol oxidoreductase known as protein disulfide isomerase (PDI). nih.gov PDI is an enzyme that catalyzes the formation and rearrangement of disulfide bonds in proteins during their folding in the endoplasmic reticulum. mdpi.comresearchgate.net Inhibition of PDI by this compound can disrupt this process, leading to the aggregation of misfolded proteins. nih.gov For example, in rat hypothalamic slice cultures, this compound was shown to induce the selective aggregation of orexin-A, a neuropeptide prone to misfolding, within the Golgi apparatus, ultimately preventing its secretion. nih.gov This demonstrates a specific interaction between this compound and a key thiol oxidoreductase that regulates protein folding.

Transglutaminase Inhibition (e.g., Transglutaminase 2)

Proteostasis Regulation and Protein Quality Control

This compound plays a significant role in maintaining cellular protein homeostasis, or proteostasis, through various mechanisms that regulate protein quality control. It influences the processes of protein folding, aggregation, and degradation, thereby mitigating the accumulation of toxic protein species implicated in various pathologies.

Autophagy is a fundamental cellular degradation process that removes damaged organelles and misfolded proteins. This compound has been shown to restore impaired autophagic flux, a critical aspect of its cytoprotective effects.

This compound administration can restore autophagic function by modulating the key autophagy protein, Beclin 1 (BECN1). In conditions where autophagy is defective, such as in cystic fibrosis models, Beclin 1 can be cross-linked by enzymes like transglutaminase 2 (TG2), rendering it inactive and leading to its aggregation in p62-positive bodies. researchgate.net this compound, primarily through its reduced form cysteamine, acts as a TG2 inhibitor, preventing this cross-linking. researchgate.net This inhibition makes Beclin 1 available to form the essential class III phosphatidylinositol 3-kinase (PtdIns3K) complex, which is necessary for the initiation of autophagosome formation. researchgate.netresearchgate.netresearchgate.net

Studies have demonstrated that treatment with this compound leads to an increase in Beclin 1 protein levels and a corresponding increase in autophagosome formation, indicating a rescue of the autophagic process. researchgate.netnih.gov This restoration of BECN1-dependent autophagy is crucial for the clearance of cellular waste and the maintenance of homeostasis. nih.govnih.gov

Table 1: Research Findings on this compound's Effect on Beclin 1 and SQSTM1/p62
Model SystemKey FindingCompound UsedCitation
Cystic Fibrosis (CF) human nasal mucosae & CftrF508del miceIncreased Beclin 1 protein levels and restored autophagy; reduced p62 accumulation.This compound researchgate.net
CF macrophagesRestored bacterial clearance through upregulation of Beclin 1 and re-establishment of the autophagic pathway.Cysteamine nih.gov
CF cell modelsAs a TG2 inhibitor, it prevents BECN1 crosslinking, dislodges aggresomes, and decreases p62 levels, thereby restoring autophagy.Cysteamine researchgate.net

SQSTM1/p62 is a multifunctional autophagy receptor protein that recognizes and binds to ubiquitinated proteins, targeting them for degradation by autophagy. When autophagy is inhibited, SQSTM1/p62 accumulates within the cell. mdpi.com this compound treatment has been shown to effectively reduce the accumulation of SQSTM1/p62. researchgate.net This effect is a direct consequence of the restoration of autophagic flux; as the pathway becomes functional again, the sequestered p62 and its cargo are efficiently cleared. researchgate.netresearchgate.net Confocal microscopy has confirmed a visible reduction in p62-positive aggregates in cells treated with this compound, providing visual evidence of its impact on this marker of autophagic function. researchgate.net

Heat shock proteins (HSPs) are molecular chaperones that play a vital role in protein quality control by assisting in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of irreversibly damaged proteins for degradation. The sulfhydryl agent cysteamine, the reduced form of this compound, has been shown to induce the expression of various heat shock proteins. nih.gov

Table 2: Impact of this compound/Cysteamine on Heat Shock Proteins
HSP TargetModel SystemObserved EffectCitation
HSP27, HSP90, Heme Oxygenase-1 (HO-1)Cultured astrogliaIncreased expression at both protein and mRNA levels. nih.gov
Hsp72 (HSPA1A)In vitro studiesNot directly tested with this compound, but Hsp72 is noted for its role in maintaining proteostasis under stress. nih.gov

A key pathological feature of many neurodegenerative disorders is the accumulation of protein aggregates. This compound has demonstrated a significant ability to reduce the formation and enhance the clearance of these toxic aggregates. nih.govresearchgate.net This effect is prominently documented in models of Huntington's disease (HD), where the mutant huntingtin (mHtt) protein aggregates. jneurosci.org

Treatment with this compound leads to a dose-dependent decrease in cross-linked mHtt protein. researchgate.net In vivo studies using transgenic HD mice showed that this compound treatment resulted in a significant reduction in the number and size of mHtt aggregates in both the striatum and cortex. jneurosci.org This attenuation of aggregate formation is thought to occur, in part, through the inhibition of transglutaminase, an enzyme that catalyzes the cross-linking of proteins, thereby stabilizing aggregates. nih.govjneurosci.org By preventing this cross-linking and promoting autophagy, this compound facilitates the clearance of aggregation-prone proteins, reducing their cellular toxicity. nih.govresearchgate.net

Table 3: Studies on this compound's Effect on Protein Aggregation
Disease ModelProtein AggregateKey FindingCitation
R6/2 transgenic mice (Huntington's Disease)Mutant huntingtin (mHtt)Significantly reduced striatal and cortical aggregate number. jneurosci.org
In vitro cell culture (Huntington's Disease)Polyglutamine-expanded huntingtinDose-dependent decrease in cross-linked huntingtin protein and aggregate formation. researchgate.net
PC12 cell model (Polyglutamine aggregation)Huntingtin aggregatesDecreases huntingtin aggregates. nih.gov

Autophagy Pathway Normalization

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating protein function, and this compound's mechanism of action is intimately linked to its ability to influence these modifications. researchgate.netmdpi.comnih.gov Its most well-characterized effect in this regard is the inhibition of transglutaminase enzymes. nih.govnih.gov

Transglutaminases (TGs) are enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues, a PTM that results in protein cross-linking. nih.gov Aberrant TG activity is implicated in the formation of stable, insoluble protein aggregates in several diseases. researchgate.net this compound acts as a potent inhibitor of TGs. nih.govportlandpress.com It inactivates transglutaminases through an oxidative mechanism, promoting the formation of a disulfide bond between two nearby cysteine residues within the enzyme, which locks it in an inactive state. nih.govnih.govresearchgate.net This is distinct from its reduced form, cysteamine, which acts as a competitive inhibitor of the enzyme. nih.govportlandpress.com

Cellular Signaling Pathway Crosstalk

The ability of this compound to modulate protein thiol states and induce cysteaminylation allows it to intersect with and influence multiple intracellular signaling pathways that are regulated by redox-sensitive proteins and phosphorylation events.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a crucial signaling cascade that regulates a wide array of cellular processes. The activity of MAPK pathway components is often dependent on their phosphorylation status. Research has shown that this compound treatment can significantly decrease the phosphorylation levels of ERK in apoptosis-prone macrophages. researchgate.net This suggests that this compound, likely through its effects on the cellular redox environment, can downregulate MAPK/ERK signaling. The table below presents data on the effect of this compound on ERK phosphorylation.

Conditionp-ERK/Actin Ratio (Fold Change)
Apoptosis-Prone Macrophages (APM)~2.5
APM + this compound~1.5

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. The activity of Akt is tightly controlled by phosphorylation and its redox state. nih.govfrontiersin.orgmdpi.com Studies have demonstrated that this compound can activate the PI3K/Akt pathway, leading to increased phosphorylation of both PI3K and Akt. nih.gov This activation is associated with neuroprotective effects, as it can promote the expression of downstream targets like heat shock protein-70 (Hsp70). nih.gov The ability of this compound to influence this pathway is likely linked to its capacity to modulate the redox state of critical cysteine residues within Akt and upstream regulators, thereby preventing their oxidative inactivation. nih.gov

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. The activity of this pathway is controlled by the phosphorylation and degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit. nih.gov The function of key components of this pathway, including the IκB kinase (IKK) and the p65 subunit itself, is dependent on the redox state of specific cysteine residues. nih.govnih.gov Compounds that modify these cysteine residues can inhibit NF-κB activation. nih.gov By modulating the cellular thiol-disulfide balance, this compound has the potential to interfere with NF-κB signaling by altering the redox state of these critical cysteines, thereby suppressing the expression of NF-κB-regulated pro-inflammatory and anti-apoptotic genes.

Pathophysiological Relevance and Mechanistic Interventions

Lysosomal Storage Disorders: Cystinosis

Cystinosis is an autosomal recessive lysosomal storage disease resulting from mutations in the CTNS gene. drugbank.comwikipedia.org This gene encodes cystinosin, a lysosomal membrane transporter responsible for exporting the amino acid cystine from the lysosome into the cytoplasm. wikipedia.orgnih.gov A defect in this transporter leads to the accumulation and crystallization of cystine within the lysosomes of all cells, causing widespread organ damage, particularly affecting the kidneys and eyes. wikipedia.orgnih.gov Cystamine and its reduced form, cysteamine (B1669678), serve as the primary therapeutic agents for this condition by directly addressing the lysosomal cystine buildup. wikipedia.orgnih.gov

The core therapeutic action of this compound in cystinosis relies on its conversion to its active form, cysteamine, within the reducing environment of the body. researchgate.net Cysteamine is a small aminothiol (B82208) molecule that can penetrate cells and become concentrated within lysosomes. nih.govcystinosis.org Once inside the lysosome, it engages in a thiol-disulfide exchange reaction with the accumulated cystine. drugbank.comresearchgate.net In this reaction, cysteamine breaks the disulfide bond of a cystine molecule. cystinosis.orgresearchgate.net This chemical interaction produces two new, more transport-competent molecules: one molecule of the standard amino acid cysteine and one molecule of a mixed disulfide composed of cysteine and cysteamine (cysteine-cysteamine). nih.govresearchgate.netresearchgate.net This mechanism effectively depletes the lysosome of its toxic cystine load. nih.gov In vitro studies on cultured cystinotic fibroblasts have demonstrated the high efficiency of this process.

Table 1: Efficacy of Cysteamine in Depleting Intralysosomal Cystine

Cell Type Cysteamine Concentration Time Result Source

The products generated from the disulfide exchange reaction, cysteine and the cysteine-cysteamine mixed disulfide, can be transported out of the lysosome, thereby bypassing the defective cystinosin transporter. researchgate.net The newly formed cysteine molecule can exit the lysosome using its own specific transporter. researchgate.netresearchgate.net The cysteine-cysteamine mixed disulfide is structurally similar to the cationic amino acid lysine (B10760008) and is recognized and exported from the lysosome by the PQLC2 transporter, a lysosomal cationic amino acid exporter. researchgate.netresearchgate.netmdpi.commdpi.com By converting intralysosomal cystine into transportable analogues, cysteamine effectively restores a pathway for thiol clearance from the lysosome, mitigating the primary molecular defect of cystinosis. cystinosis.orgresearchgate.net

The pathology of cystinosis extends beyond simple cystine accumulation, involving significant cellular stress. nih.gov The buildup of cystine is linked to mitochondrial abnormalities, increased production of reactive oxygen species (ROS), and dysregulated autophagy, a cellular quality control process. nih.govmdpi.comnih.gov These factors create a state of heightened oxidative stress, which contributes to the progressive cell and tissue damage seen in the disease. nih.govmdpi.com

This compound administration exerts a protective effect by addressing this oxidative stress. mdpi.comnih.gov One key mechanism is the enhancement of the cell's natural antioxidant defenses. cystinosis.org Treatment with cysteamine has been shown to increase intracellular levels of glutathione (B108866) (GSH), a critical antioxidant, which helps restore the cellular redox balance. cystinosis.orgmdpi.comresearchgate.net Furthermore, cysteamine can directly mitigate oxidative stress by reducing the generation of ROS. mdpi.comnih.gov However, while cysteamine is effective at depleting cystine and reducing oxidative stress, some studies indicate it does not fully correct the underlying dysregulation of autophagy pathways, suggesting the disease pathogenesis is complex and not solely driven by cystine overload. mdpi.comnih.govfrontiersin.org

Table 2: Antioxidant Effects of Cysteamine in Cellular Models

Model System Measurement Effect of Cysteamine Treatment Source
Macrophages co-cultured with apoptotic renal tubular cells Intracellular ROS generation 43–52% reduction mdpi.com
Cystinotic cells Total Glutathione (GSH) levels Increased levels, restoring GSH redox status researchgate.net

Neurodegenerative and Neuropsychiatric Conditions

The therapeutic potential of this compound has been explored in several neurodegenerative disorders, where its mechanisms of action are primarily linked to its antioxidant properties and its ability to modulate cellular stress pathways. nih.gov

Huntington's disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. nih.gov A central element in its pathogenesis is the presence of elevated oxidative and nitrosative stress, which contributes to neuronal damage and death. nih.govmdpi.com

Parkinson's Disease (PD)

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The underlying pathology involves mitochondrial dysfunction, oxidative stress, and the aggregation of α-synuclein. This compound and its reduced form, cysteamine, have demonstrated neuroprotective and even neurorestorative properties in animal models of PD. nih.gov

Mitochondrial dysfunction, particularly the impairment of complex I of the electron transport chain, is a key pathological feature of PD. nih.gov This dysfunction leads to decreased ATP production and increased generation of reactive oxygen species (ROS). While direct quantitative data on this compound's effect on mitochondrial complex I activity in PD models is limited, its protective effects suggest an amelioration of mitochondrial dysfunction. In a mouse model of PD induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to inhibit complex I, pretreatment with cysteamine has been shown to be neuroprotective. nih.gov

The neurodegeneration in Parkinson's disease is closely linked to oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. nih.gov In MPTP-induced mouse models of PD, cysteamine treatment has been shown to significantly suppress the increased production of pro-oxidants like ROS and malondialdehyde (MDA). nih.gov Furthermore, the reduction in the levels of the antioxidant glutathione (GSH) caused by MPTP exposure was significantly attenuated by cysteamine pretreatment. nih.gov

Effect of Cysteamine on Oxidative Stress Markers in MPTP-Induced Parkinson's Disease Model

ParameterEffect of MPTPEffect of Cysteamine PretreatmentReference
Reactive Oxygen Species (ROS)IncreasedSignificantly suppressed nih.gov
Malondialdehyde (MDA)IncreasedSignificantly suppressed nih.gov
Glutathione (GSH)ReducedSignificantly attenuated the reduction nih.gov

Neurotrophic factors are essential for the survival and function of neurons, and their decline is implicated in the progression of Parkinson's disease. frontiersin.org this compound and its reduced form, cysteamine, have been shown to promote the secretion of neurotrophic factors. nih.govresearchgate.net In a mouse model of PD, administration of cysteamine significantly restored the inhibited secretion of brain-derived neurotrophic factor (BDNF) from neurons of the substantia nigra pars compacta. nih.gov Furthermore, studies have demonstrated that both this compound and cysteamine possess neurorestorative properties, as evidenced by an increase in the number of nigral dopaminergic neurons and the induction of neurite arborization in remaining dopaminergic cells in a 6-hydroxydopamine lesion model of PD. nih.gov

Chronic Kidney Disease (CKD) and Fibrotic Processes

This compound and its reduced form, cysteamine, have demonstrated significant antifibrotic properties in experimental models of Chronic Kidney Disease (CKD) that are not related to the genetic disorder cystinosis. nih.gov Renal fibrosis is the common final pathway for most progressive kidney diseases, characterized by the excessive accumulation of extracellular matrix (ECM). nih.govtandfonline.com The efficacy of cysteamine as an antifibrotic agent has been demonstrated in models such as unilateral ureteral obstruction (UUO) and ischemia-reperfusion injury (IRI). nih.gov

A primary mechanism behind this compound's renoprotective effects is its ability to mitigate oxidative stress, which is a key driver of chronic kidney injury. nih.govresearchgate.netnih.gov In mouse models of UUO treated with cysteamine, fibrosis severity was significantly decreased, and this correlated with a reduction in renal oxidized protein levels at multiple time points. researchgate.netnih.gov For instance, kidney carbonyl protein levels, a marker of protein oxidation, were significantly decreased by 34% on day 7 and 65% on day 14 in cysteamine-treated mice. cystinosisresearch.org

This reduction in oxidative stress is supported by in vitro findings where cysteamine treatment of cultured macrophages reduced the cellular generation of reactive oxygen species (ROS). researchgate.netnih.gov Specifically, in macrophages co-cultured with apoptotic renal tubular cells, intracellular ROS generation was reduced by 43-52% in the presence of cysteamine. researchgate.net By acting as a biologic thiol, cysteamine can increase the total thiol content in the kidney, which is a major intracellular antioxidant mechanism. nih.govcystinosisresearch.org

Myofibroblasts are the primary cells responsible for producing the excess extracellular matrix (ECM) that leads to fibrosis during kidney injury. nih.govcystinosisresearch.org this compound therapy has been shown to directly target and attenuate the activity of these cells. researchgate.netnih.gov In vivo studies revealed that cysteamine treatment significantly reduced the number of α-smooth muscle actin (αSMA)-positive interstitial myofibroblasts by 47% at day 7 and 33% at day 14 post-injury. nih.gov

This reduction in myofibroblast numbers has a direct functional consequence on matrix synthesis. cystinosisresearch.org Treatment with cysteamine led to reduced mRNA levels of key ECM proteins, including fibronectin, procollagen (B1174764) I, and procollagen III. researchgate.netresearchgate.net In vitro studies confirmed that cysteamine attenuates myofibroblast differentiation and proliferation, suggesting that the observed reduction in fibrosis is a result of decreased interstitial matrix synthesis. nih.gov

Transforming growth factor-beta (TGF-β) is a well-known master regulator of fibrosis. However, the antifibrotic actions of this compound appear to operate through mechanisms that are independent of the canonical TGF-β signaling pathway. researchgate.netnih.gov Studies have shown that while cysteamine effectively reduces myofibroblast proliferation and ECM protein expression, it does not augment TGF-β signaling. nih.govresearchgate.net

This suggests that cysteamine modifies the response of kidney fibroblasts to chronic injury through an alternative, redox-regulated mechanism. nih.gov The data point towards a model where the primary antifibrotic effects of this compound are driven by the reduction of oxidative stress and the direct attenuation of the myofibroblast response to kidney injury, rather than by interfering with TGF-β signaling. researchgate.netnih.govnih.gov This was further supported in a model of ischemia-reperfusion injury, where cysteamine therapy initiated 10 days after the initial injury still resulted in a 40% reduction in renal fibrosis, highlighting its therapeutic potential even after the onset of injury. nih.gov

Data Tables

Table 1: Research Findings on this compound in Neurodegenerative Disorders
DisorderModel SystemKey FindingProposed Mechanism of ActionReference
Alzheimer's Disease (AD)In vitro / Chemical SynthesisA this compound-tacrine dimer inhibits Aβ aggregation and cholinesterases.Multi-target inhibition of Aβ aggregation and enzymes involved in AD pathology. nih.gov
Amyotrophic Lateral Sclerosis (ALS)G93A SOD1 Mouse ModelThis compound reduces SOD1 oligomers and delays disease progression.Inhibition of transglutaminase 2 (TG2), preventing SOD1 crosslinking. nih.gov
Amyotrophic Lateral Sclerosis (ALS)Cell CultureThis compound prevents aggregation of mutant SOD1 and improves cell survival.Inhibition of SOD1 aggregation. nih.gov
Table 2: Research Findings on this compound in Chronic Kidney Disease
Pathological ProcessModel SystemKey FindingProposed Mechanism of ActionReference
Renal Fibrosis / Oxidative StressUnilateral Ureteral Obstruction (UUO) Mouse ModelDecreased fibrosis severity and reduced levels of oxidized kidney proteins.Reduction of oxidative stress. researchgate.netnih.govcystinosisresearch.org
Myofibroblast ActivityUnilateral Ureteral Obstruction (UUO) Mouse ModelReduced number of αSMA+ myofibroblasts and decreased ECM mRNA levels.Attenuation of myofibroblast proliferation and activation. nih.govresearchgate.net
Signaling PathwayIn vivo and In vitro ModelsAntifibrotic effects occurred without augmenting TGF-β signaling.TGF-β-independent pathway involving oxidative stress reduction. nih.govresearchgate.net
Therapeutic InterventionIschemia-Reperfusion Injury (IRI) Mouse Model40% reduction in fibrosis when treatment started 10 days post-injury.Attenuation of myofibroblast response and oxidative stress. nih.gov

Metabolic-Associated Steatohepatitis (MASH) and Related Liver Pathologies

This compound and its derivatives have been investigated for their potential in addressing the complex pathophysiology of Metabolic-Associated Steatohepatitis (MASH), a progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD). acs.orgnih.gov Oxidative stress is considered a significant factor in the progression of MASH. acs.orgnih.gov Research has focused on the compound's ability to counteract key processes in liver injury, namely inflammation and fibrosis.

The therapeutic potential of this compound in liver pathologies is linked to its anti-inflammatory and anti-fibrotic properties. In murine models of fibrosing steatohepatitis, deuterated derivatives of this compound have demonstrated an ability to significantly reduce liver fibrosis, inflammation, and oxidative stress. acs.orgnih.gov The efficacy of these derivatives appears to correlate with their degree of deuteration, with a tetradeuterated form showing the most significant effects. acs.orgnih.gov

The anti-fibrotic mechanism of this compound has been partly attributed to its function as a specific inhibitor of tissue transglutaminase (tTG). nih.gov In studies using carbon tetrachloride (CCl₄) to induce liver fibrosis in rats, this compound administration led to a notable amelioration of fibrosis. nih.gov This effect is linked to a reduction in the synthesis of the extracellular matrix (ECM). nih.gov The proposed mechanism involves the inhibition of hepatic stellate cell activation and a decrease in the expression of Tissue Inhibitor of Metalloproteinases 1 (TIMP-1), a key player in the fibrotic process. nih.gov By downregulating tTG, alpha-smooth muscle actin (α-SMA), collagen-1, and TIMP-1, this compound interferes with the cascade that leads to the excessive deposition of ECM, a hallmark of liver fibrosis. nih.gov

Research FindingModelKey Mechanistic Insight
Reduced Liver Fibrosis & Inflammation Murine model of fibrosing steatohepatitisAdministration of deuterated this compound derivatives led to a reduction in inflammation, fibrosis, and oxidative stress. acs.orgnih.gov
Amelioration of Induced Fibrosis CCl₄-induced liver fibrosis in ratsThis compound administration downregulated the expression of tTG, α-SMA, collagen-1, and TIMP-1. nih.gov
Inhibition of Fibrotic Cascade CCl₄-induced liver fibrosis in ratsThe primary mechanism involves inhibiting hepatic stellate cell activation and reducing extracellular matrix (ECM) synthesis. nih.gov

Coagulation and Thrombotic Disorders

This compound demonstrates notable interactions with the coagulation cascade, primarily through its activity as an inhibitor of transglutaminases, which are crucial for clot stabilization. nih.gov This inhibitory action confers anticoagulant properties to the compound. nih.gov

TargetEffect of this compoundConsequence
Fibrin Inhibits transglutaminase-mediated cross-linking. nih.govresearchgate.netPrevents the formation of a stable clot, leading to anticoagulant activity. nih.govfigshare.com
Factor XI (FXI) Inhibits amidolytic activity. nih.govContributes to reduced thrombin generation. nih.gov
Thrombin Inhibits amidolytic activity. nih.govDirectly reduces the conversion of fibrinogen to fibrin. nih.gov

Mitochondrial Respiratory Chain Diseases: Oxidative Stress Reduction

The potential of this compound and its related forms, such as cysteamine, has been explored in the context of mitochondrial respiratory chain (RC) diseases, where oxidative stress is a major pathological driver. nih.govnih.gov Mitochondrial dysfunction in these diseases leads to increased production of reactive oxygen species (ROS), causing cellular damage. mdpi.commdpi.com

Systematic evaluation of cysteamine bitartrate (B1229483) in models of RC disease across different species has shown its potential to mitigate cellular damage. nih.govnih.gov In a Caenorhabditis elegans model with a defect in RC complex I, treatment with cysteamine bitartrate at micromolar concentrations resulted in a significant reduction in mitochondrial oxidative stress and an improvement in mitochondrial membrane potential. nih.gov Furthermore, in vertebrate zebrafish models, the compound offered protection against brain death induced by inhibitors of both complex I and complex IV. nih.govnih.gov While it was initially hypothesized that these effects were due to enhanced glutathione biosynthesis, mechanistic studies suggest the reality is more complex. nih.gov The therapeutic effects may not be directly linked to an increase in total glutathione levels but could involve the normalization of dysregulated metabolic pathways, including those related to intermediaries, DNA, and immune responses. nih.gov

Advanced Methodologies for Research and Analysis

Chromatographic Techniques

Chromatography is a fundamental tool for separating cystamine from other compounds, allowing for its accurate determination. Both high-performance liquid chromatography and gas chromatography have been successfully employed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. nih.govmdpi.com Due to the polar nature and lack of a strong chromophore in the this compound molecule, various strategies are employed to achieve effective separation and detection. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common approach, often requiring specific modifications to the mobile phase or the use of derivatization to enhance retention and detection. nih.govresearchgate.net

A simple and effective RP-HPLC method was developed for the simultaneous determination of cysteamine (B1669678) and its oxidized form, this compound. nih.gov This method is particularly useful for quality control in industries where cysteamine is used and can oxidize to this compound. nih.gov

Ion-pairing reversed-phase HPLC is a powerful technique for improving the retention of ionic and highly polar compounds like this compound on a nonpolar stationary phase. nih.govd-nb.info This method involves the addition of an ion-pairing agent to the mobile phase. d-nb.info The agent, which has a hydrophobic part and an ionic group, forms a neutral ion-pair with the charged analyte. nih.gov This interaction increases the hydrophobicity of the analyte, leading to greater retention on a reversed-phase column. nih.gov

One study successfully utilized sodium 1-heptanesulfonate (NaHpSO) as an ion-pairing agent for the simultaneous analysis of cysteamine and this compound. nih.govd-nb.info The anionic NaHpSO forms an electrically neutral ion-pair with the cationic cysteamine and this compound, facilitating their separation and retention. nih.gov Without the ion-pairing agent, the retention times for cysteamine and this compound were very short, at 2.4 minutes and 2.1 minutes respectively. nih.gov However, with the addition of 4.0 mM NaHpSO to the mobile phase, the retention times significantly increased to 6.4 minutes for cysteamine and 15.9 minutes for this compound, demonstrating a marked improvement in separation. nih.gov

ParameterValue
Column Gemini C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase 85:15 (v/v) 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid:acetonitrile
Detection UV absorbance at 215 nm
Retention Time (Cysteamine) 6.4 min
Retention Time (this compound) 15.9 min

This table summarizes the chromatographic conditions for the ion-pairing reversed-phase HPLC analysis of this compound. nih.govresearchgate.netnih.gov

The method was validated for specificity, linearity, limit of detection, limit of quantitation, precision, and accuracy, proving to be a reliable approach for the quality control of products containing these compounds. nih.govnih.gov The recovery rates for cysteamine and this compound were found to be in the ranges of 100.2–102.7% and 90.6–98.7%, respectively. nih.govresearchgate.net

To enhance the sensitivity and specificity of this compound detection by HPLC, post-column derivatization is a valuable strategy. nih.gov This technique involves the chemical modification of the analyte after it has been separated on the HPLC column but before it reaches the detector. nkust.edu.tw This is particularly useful for compounds like this compound that lack a native chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV-Vis or fluorescence detectors. researchgate.net

A highly sensitive and specific HPLC assay for this compound was developed based on post-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of 2-mercaptoethanol (B42355) and sodium hypochlorite. nih.gov After separation on a cation exchange column, the eluted this compound reacts with the OPA reagent to form a fluorescent derivative, which can then be detected with high sensitivity. nih.govnkust.edu.tw This method demonstrated linearity over a concentration range of 2 to 200 pmol. nih.gov For the analysis of biological samples, a pretreatment step using a cation exchange column (Dowex 50W X 8) was necessary to eliminate interference from other OPA-reactive substances. nih.gov

Another approach involves derivatization with N-(1-pyrenyl)maleimide (NPM), which reacts with thiols to form fluorescent adducts, detectable by a fluorescence detector. researchgate.net

ParameterDescription
Derivatization Reagent o-phthalaldehyde (OPA) with 2-mercaptoethanol and sodium hypochlorite
Separation Column Cation exchange column (ISC-05/S0504)
Detection Fluorescence
Linear Range 2 to 200 pmol
Pretreatment for Biological Samples Cation exchange column (Dowex 50W X 8)

This table outlines the key aspects of the post-column derivatization HPLC method for this compound analysis. nih.gov

Gas chromatography (GC) offers another viable method for the determination of this compound, typically requiring derivatization to increase the volatility and thermal stability of the compound. nih.gov A GC method with flame photometric detection has been described for the analysis of both cysteamine and its disulfide, this compound. nih.gov

In this method, this compound is converted into its N,N'-diisobutoxycarbonyl derivative before analysis. nih.gov The derivatized compound is then analyzed using a DB-210 capillary column. nih.gov This method provides linear and reproducible calibration curves in the range of 0.2-5.0 nmol, with a detection limit of approximately 0.5 pmol injected. nih.gov

ParameterDescription
Derivatization Conversion to N,N'-diisobutoxycarbonyl derivative
Column DB-210 capillary column
Detection Flame Photometric Detection
Linear Range 0.2-5.0 nmol
Detection Limit ~0.5 pmol (injected)
Recovery from Tissue Samples 91-106%

This table summarizes the parameters for the gas chromatographic analysis of this compound. nih.gov

This GC method has been successfully applied to measure this compound in mouse tissues, demonstrating good recovery (91-106%) and satisfactory reproducibility without interference from coexisting substances. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Determination

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR have been used to characterize the molecule. spectrabase.comchemicalbook.comchemicalbook.comnih.gov

The ¹H NMR spectrum of this compound dihydrochloride (B599025) shows distinct signals corresponding to the different protons in the molecule. chemicalbook.com The chemical shifts of these protons provide valuable information about their chemical environment.

Natural abundance ¹³C NMR spectra have also been obtained for this compound dihydrochloride in D₂O. nih.gov The assignment of the ¹³C chemical shifts provides a complete picture of the carbon skeleton of the molecule. nih.gov The study of species-specific NMR chemical shifts of the αCH and βCH₂ nuclei has also been conducted through ¹H and ¹H-¹³C HSQC NMR spectra. nih.gov

NucleusChemical Shift (ppm)
¹H A: 3.420, B: 3.047 (in this compound dihydrochloride)
¹³C Data available from comprehensive spectral analysis

This table presents representative ¹H NMR chemical shift data for this compound dihydrochloride and indicates the availability of ¹³C NMR data. chemicalbook.comnih.gov

Electrochemical Methods and Biosensors

Electrochemical techniques provide highly sensitive and selective platforms for the detection and quantification of this compound, primarily through the electrochemical activity of its reduced form, cysteamine. These methods often involve chemically modified electrodes and biosensors that enhance the electrocatalytic response towards cysteamine oxidation.

A variety of materials have been used to modify working electrodes to improve their performance. For example, a carbon paste electrode modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide and magnesium oxide nanoparticles has been developed for the sensitive determination of cysteamine. rsc.org Another approach utilized a nanostructure-based sensor composed of an acetylferrocene (B1663952) and NiO/Carbon Nanotube (CNT) nanocomposite on a carbon paste electrode. researchgate.net This sensor demonstrated a synergistic effect that facilitated the electrocatalytic oxidation of cysteamine, allowing for its determination in the micromolar range. researchgate.net

Gold (Au) electrodes and nanoparticles are also frequently employed in this compound/cysteamine sensing due to the strong affinity between gold and the thiol group (-SH) of cysteamine. nih.gov This interaction facilitates the formation of a self-assembled monolayer (SAM) of cysteamine on the gold surface, which can be the basis for the sensor or a step in constructing a more complex biosensor. nih.gov Cysteamine can act as a linking agent to immobilize proteins or other biomarkers for detecting various analytes. nih.govnih.gov For instance, cysteamine and glutaraldehyde (B144438) chemistry is a common strategy for functionalizing gold surfaces to covalently bind antibodies for immunosensor applications. nih.govnih.gov

In the context of direct dopamine (B1211576) detection, gold electrodes have been modified with cysteamine to prevent electrode passivation, which is a common issue caused by the polymerization of dopamine on the electrode surface. nih.gov This modification improves the electrochemical reversibility and sensitivity of dopamine measurements. nih.gov Similarly, palladium nanoparticles combined with MXene (Pd@Ti3C2Tx) have been used to create a stable and sensitive sensor for L-cysteine, a principle that is readily applicable to cysteamine due to their structural similarity. rsc.org

The development of these electrochemical methods and biosensors offers rapid, sensitive, and often low-cost alternatives to traditional analytical techniques for the determination of this compound in biological and pharmaceutical samples. rsc.orgresearchgate.net

In Vitro and Cell-Based Model Systems

Cultured Fibroblast Models (e.g., Cystinotic Fibroblasts)

Cultured human fibroblasts, particularly those derived from patients with cystinosis, have been a cornerstone of in vitro research on this compound. nih.gov Cystinosis is a lysosomal storage disease characterized by the accumulation of the amino acid cystine within lysosomes due to a defective transporter protein, cystinosin. nih.gov Fibroblasts cultured from skin biopsies of these patients exhibit this biochemical defect, showing cystine levels up to 100 times higher than those in control cells. nih.gov

These cystinotic fibroblast models have been instrumental in elucidating the mechanism of action of this compound. nih.gov Studies have demonstrated that both this compound and its reduced form, cysteamine, are highly effective at depleting the high levels of lysosomal cystine in these cells. nih.govnih.gov The underlying mechanism does not involve the direct replacement of the faulty cystinosin transporter. Instead, this compound is readily reduced to cysteamine, which can enter the lysosome. nih.gov Inside the lysosome, cysteamine participates in a thiol-disulfide exchange reaction with the accumulated cystine. nih.gov This reaction produces free cysteine and a mixed disulfide of cysteamine and cysteine. nih.gov

Crucially, this newly formed cysteamine-cysteine mixed disulfide can exit the lysosome through a different transport system—the one for cationic amino acids—which remains functional in cystinotic cells. researchgate.net The cell then excretes the mixed disulfide into the culture medium, effectively "draining" the lysosome of its excess cystine. nih.gov This efflux accounts for the observed drop in intracellular cystine levels. nih.gov These fibroblast models have been critical for screening the efficacy of potential therapeutic agents, such as N-acetylcysteine amide (NACA) and diNACA, by comparing their cystine-depleting activity against that of cysteamine. nih.gov

Table 1: Research Findings in Cultured Fibroblast Models

Finding Model System Key Outcome Reference(s)
Cystine Depletion Human Cystinotic Fibroblasts (HCFs) This compound and cysteamine effectively reduce intracellular cystine levels. nih.gov, nih.gov
Mechanism of Action HCFs This compound is reduced to cysteamine, which forms a mixed disulfide with cystine, allowing efflux from the lysosome via an alternative transporter. nih.gov, researchgate.net
Comparative Efficacy HCFs Used to compare the cystine-lowering potency of new compounds (e.g., NACA, diNACA) against the benchmark, cysteamine. nih.gov

Neuronal Cell Cultures and iPSC Models

The neuroprotective potential of this compound and its reduced form, cysteamine, has been investigated in various neuronal cell culture models, particularly for neurodegenerative disorders like Huntington's disease (HD) and Parkinson's disease (PD). nih.gov These compounds have been identified as potential disease-modifying molecules due to their multifaceted mechanisms of action, including the inhibition of transglutaminases, which are enzymes implicated in the protein aggregation characteristic of these diseases. nih.govresearchgate.net

In cell culture models, this compound has demonstrated the ability to protect neurons from pathological processes. researchgate.net While much of the research has focused on cysteamine, this compound is considered a prodrug that is rapidly converted to the active cysteamine form under physiological conditions. acs.orgresearchgate.net

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the modeling of human neurodegenerative diseases. nih.govyoutube.com iPSCs can be generated from somatic cells (like skin fibroblasts) of patients and then differentiated into disease-relevant cell types, such as dopaminergic neurons for PD models. nih.govyoutube.com These iPSC-derived neurons carry the patient's genetic background, providing a powerful platform for studying disease mechanisms and for drug screening. youtube.com For instance, iPSC models of PD have successfully recapitulated key disease features, including mitochondrial dysfunction and the accumulation of α-synuclein. nih.gov Although direct studies specifically applying this compound to iPSC-derived neuronal models are emerging, these systems represent a critical next step for evaluating its therapeutic potential in a human-specific context. Given the benefits of this compound observed in animal models of HD and PD, iPSC models offer an unparalleled opportunity to investigate its efficacy and mechanisms in human neurons. nih.govyoutube.com

Table 2: Application of this compound and Related Models in Neuroscience Research

Model System Application/Finding Relevance to Neurodegeneration Reference(s)
Neuronal Cell Cultures Testing neuroprotective effects of this compound/cysteamine. Demonstrated potential in protecting neurons, leading to clinical trials for HD. nih.gov
Patient-derived iPSCs Generation of disease-relevant neurons (e.g., dopaminergic neurons for PD). Allows for the study of disease pathology in a patient-specific genetic context. nih.gov, youtube.com

Macrophage Studies and Immune Cell Responses

This compound and its active form, cysteamine, exhibit significant immunomodulatory effects, which have been explored in studies involving macrophages and other immune cells. Macrophages are key players in the innate immune system, and their response can be broadly categorized into pro-inflammatory (M1) and anti-inflammatory/pro-repair (M2) phenotypes. nih.govmdpi.com The balance between these states is crucial in infection and inflammation. nih.gov

In the context of infectious diseases, research has shown that this compound and cysteamine can influence macrophage functions to enhance pathogen clearance. For example, in macrophages infected with Mycobacterium tuberculosis (Mtb), cysteamine has been shown to enhance antimycobacterial properties. researchgate.net This effect is linked to the modulation of autophagy and the reduction of Mtb-induced cell death. researchgate.net

Beyond direct antimicrobial effects, this compound/cysteamine can modulate the inflammatory response. Studies have shown that cysteamine can down-modulate hyperinflammation, for instance, by reducing the production of pro-inflammatory cytokines. researchgate.net In one study, cysteamine was found to significantly reduce the T helper 1 (Th1) response specific to a tuberculosis antigen. researchgate.net In a different context, cysteamine treatment of macrophages co-cultured with apoptotic renal cells led to a reduction in intracellular reactive oxygen species (ROS) generation, inhibited myofibroblast differentiation, and attenuated macrophage accumulation in kidneys in mouse models of chronic kidney disease, highlighting its anti-inflammatory and anti-fibrotic potential. mdpi.com Furthermore, the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an anti-tumorigenic M1 phenotype is a key immunotherapeutic strategy. acs.org Metabolic interventions that create disulfide stress, a condition potentially influenced by compounds like this compound, have been shown to induce this favorable M1 polarization. acs.org

Table 3: Immunomodulatory Effects of this compound/Cysteamine in Macrophage Models

Model/Context Effect of this compound/Cysteamine Key Outcome Reference(s)
M. tuberculosis-infected macrophages Enhances antimycobacterial properties. Reduced bacterial replication, modulation of autophagy. researchgate.net
T-cell response in tuberculosis Reduces PPD-specific Th1 cytokine production. Immunomodulatory effect, potential to control hyperinflammation. researchgate.net
Macrophages with apoptotic cells Reduced intracellular ROS generation. Attenuated inflammation and fibrosis in kidney disease models. mdpi.com

In Vivo Preclinical Animal Models

In vivo animal models are indispensable for studying the systemic effects, efficacy, and complex physiological responses to compounds like this compound. nih.gov Various animal models, including mice, rats, and zebrafish, have been developed to investigate diseases where this compound is a potential therapeutic, most notably cystinosis and certain neurodegenerative and fibrotic conditions. nih.govacs.orgbiocytogen.com

Genetically modified mouse and rat models of cystinosis, which lack a functional Ctns gene, have been crucial. nih.govmdpi.com These models recapitulate many, though not all, aspects of the human disease, including cystine accumulation in various organs and, in some models, the development of renal dysfunction. nih.gov These animals have been used extensively to test the efficacy of this compound and its derivatives in reducing the whole-body cystine burden and mitigating organ damage. nih.gov For example, studies in these models have confirmed that this compound treatment can lower cystine levels in tissues. nih.gov

Zebrafish models of cystinosis have also been developed. nih.gov Their rapid development and optical transparency allow for real-time visualization of pathological processes, such as defects in endocytic machinery in proximal tubule cells, and assessment of therapeutic interventions. mdpi.com Studies in zebrafish have shown that while cysteamine is effective at cystine depletion, it may not fully restore certain cellular functions, like defective endocytosis, which helps explain the persistence of some symptoms despite treatment. mdpi.com

Beyond cystinosis, animal models have been used to explore other therapeutic applications of this compound. In a mouse model of fibrosing steatohepatitis, daily oral administration of this compound and its deuterated derivatives led to a significant reduction in liver fibrosis, inflammation, and oxidative stress. acs.org Notably, the tetradeuterated form, d₄-cystamine, showed the greatest efficacy. acs.org In models of mitochondrial respiratory chain disease, cysteamine was evaluated in Caenorhabditis elegans and zebrafish, where it showed some benefits at micromolar concentrations, such as improved mitochondrial membrane potential, but also demonstrated toxicity at higher, millimolar concentrations. nih.gov Furthermore, this compound and cysteamine have been evaluated in transgenic mouse models of Huntington's disease and Parkinson's disease, where they have shown significant neuroprotective benefits, forming the preclinical basis for subsequent clinical trials. nih.gov

Table 4: Summary of Findings from Preclinical Animal Models for this compound Research

Animal Model Disease/Condition Studied Key Findings Reference(s)
Ctns knockout mice/rats Cystinosis Recapitulate cystine accumulation; used to confirm the cystine-lowering effects of this compound treatment. nih.gov, mdpi.com
Zebrafish Cystinosis Revealed that cysteamine does not fully restore defective endocytosis in renal cells. mdpi.com
Mouse model (CDAA-HFD diet) Liver Fibrosis (Steatohepatitis) This compound and deuterated derivatives reduced fibrosis and inflammation; d₄-cystamine was most effective. acs.org
C. elegans and Zebrafish Mitochondrial Disease Showed modest benefits at low concentrations but toxicity at higher concentrations. nih.gov

Neurodegenerative Disease Models (e.g., HD, PD mouse models)

This compound has been extensively investigated in preclinical models of neurodegenerative disorders, particularly Huntington's disease (HD) and Parkinson's disease (PD). nih.gov These studies utilize transgenic mouse models that replicate key aspects of the human disease pathology.

In the context of Huntington's disease, a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (htt) protein, the R6/2 transgenic mouse model is frequently used. jneurosci.orgnih.gov Research in this model has shown that treatment with this compound, a transglutaminase inhibitor, significantly extends survival, improves motor performance, and ameliorates weight loss. nih.govelsevierpure.com Mechanistically, this compound treatment reduces the activity of tissue transglutaminase (Tgase), an enzyme implicated in the formation of toxic protein aggregates. jneurosci.orgnih.gov Studies have demonstrated that Tgase activity is elevated in the brains of both HD patients and R6/2 mice. jneurosci.org this compound administration normalizes Tgase activity and the levels of NΣ-(γ-L-glutamyl)-L-lysine (GGEL), a specific biomarker for Tgase activity. jneurosci.orgnih.gov Furthermore, both Tgase and GGEL immunoreactivities have been found to colocalize with the mutant huntingtin aggregates, reinforcing the role of this pathway in HD pathology. jneurosci.orgnih.gov

Another significant finding in HD mouse models is this compound's ability to increase the levels of brain-derived neurotrophic factor (BDNF), a key neurotrophin for neuronal survival. jci.org This effect is thought to be one of the mechanisms underlying its neuroprotective properties. jci.org In the YAC128 mouse model of HD, which also shows increased transglutaminase activity specifically in the forebrain, oral this compound treatment was found to prevent the loss of striatal neurons and reduce striatal atrophy. nih.gov

For Parkinson's disease research, animal models are often created using neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce the degeneration of dopaminergic neurons, mimicking the pathology of PD. nih.govfrontiersin.org Studies in a 6-OHDA-induced mouse model of PD have provided evidence that this compound can not only prevent the neurodegenerative process but may also reverse existing motor impairments. nih.govlu.se Notably, this compound demonstrated neurorestorative properties, indicated by the number of nigral dopaminergic neurons five weeks after the lesion was created. nih.govlu.se The effects were comparable to its reduced form, cysteamine, and the established PD drug rasagiline. nih.gov All three compounds were observed to induce neurite arborization in the remaining dopaminergic cells. nih.gov In MPTP-induced neurotoxicity models, this compound has been shown to increase levels of tyrosine hydroxylase and BDNF. frontiersin.org

Table 1: Effects of this compound in Neurodegenerative Disease Mouse Models

ModelDiseaseKey FindingsReference(s)
R6/2Huntington's DiseaseExtended survival, improved motor performance and body weight. nih.govelsevierpure.com nih.gov, elsevierpure.com
R6/2Huntington's DiseaseNormalized transglutaminase (Tgase) activity and NΣ-(γ-L-glutamyl)-L-lysine (GGEL) levels. jneurosci.orgnih.gov jneurosci.org, nih.gov
YAC128Huntington's DiseasePrevented striatal neuronal loss and ameliorated striatal volume loss. nih.gov nih.gov
HD Mouse ModelsHuntington's DiseaseIncreased brain levels of Brain-Derived Neurotrophic Factor (BDNF). jci.org jci.org
6-OHDAParkinson's DiseaseShowed neurorestorative properties, rescuing nigral dopaminergic neurons and inducing neurite arborization. nih.govlu.se nih.gov, lu.se
MPTPParkinson's DiseaseElevated levels of tyrosine hydroxylase and BDNF. frontiersin.org frontiersin.org

Kidney Disease Models (e.g., Unilateral Ureteral Obstruction)

The Unilateral Ureteral Obstruction (UUO) model is a widely used experimental procedure in rodents to study renal fibrosis, a common pathway in most progressive kidney diseases. nih.govkrcp-ksn.org This model involves the ligation of one ureter, which leads to obstructed urine flow and rapidly induces features that mimic human chronic obstructive nephropathy, such as tubular injury, inflammation, and fibrosis. nih.govmdpi.comresearchgate.net Key events in the UUO model include tubular dilation, interstitial expansion, and the infiltration of inflammatory cells, which together drive the progressive renal tubulointerstitial fibrosis. nih.gov

While direct studies of this compound in the UUO model are not extensively documented in the available literature, research on its reduced form, cysteamine, has shown antifibrotic effects in this model. nih.gov In a study evaluating cysteamine bitartrate (B1229483) in a mouse UUO model, treatment significantly reduced the severity of fibrosis at 14 and 21 days post-obstruction. nih.gov This was accompanied by a decrease in renal oxidized protein levels, suggesting a reduction in oxidative stress. nih.gov

Separately, in a study using a Western diet-fed mouse model, which induces various metabolic pathologies, this compound administration was associated with a significant increase in kidney weight. physiology.org While this study did not employ the UUO model, it points to this compound's potential to impact renal physiology under conditions of metabolic stress. physiology.org Further research is required to specifically elucidate the effects of this compound itself within the context of the Unilateral Ureteral Obstruction model and to differentiate its actions from those of cysteamine.

Infectious Disease Models

This compound and its reduced form, cysteamine, have demonstrated potential in models of infectious diseases, acting against a range of pathogens. asm.org The antimicrobial effects are, at least in part, attributed to the compounds' ability to undermine bacterial defenses against oxidative and nitrosative stress. asm.org

In mouse models of bacterial infection, cysteamine has been shown to potentiate the efficacy of conventional antibiotics. asm.org For example, in a neutropenic mouse thigh model of infection with a multidrug-resistant strain of Pseudomonas aeruginosa, cysteamine enhanced the activity of the fluoroquinolone antibiotic ciprofloxacin. asm.org

In the context of viral infections, in vitro studies using cell-based assays have explored the effects of this compound on SARS-CoV-2, the virus responsible for COVID-19. nih.gov In these experiments, this compound was found to significantly reduce the cytopathic effect induced by SARS-CoV-2 in Vero E6 cells. nih.gov Furthermore, it decreased the production of infectious SARS-CoV-2 particles in these cells at all tested concentrations. nih.gov The antiviral action appeared to be independent of the timing of the treatment relative to the infection. nih.gov

For tuberculosis (TB), research has focused on the immunomodulatory effects of cysteamine. In studies using peripheral blood mononuclear cells (PBMCs) from individuals with TB, cysteamine was shown to decrease the Th1 immune response, which is a key driver of inflammation in the disease. nih.gov This suggests a potential role as a host-directed therapy. nih.gov

Table 2: Research Findings of this compound and Cysteamine in Infectious Disease Models

Model/SystemDisease/PathogenCompoundKey FindingsReference(s)
Vero E6 CellsSARS-CoV-2This compoundSignificantly reduced virus-induced cytopathic effect and viral yield. nih.gov nih.gov
Mouse Thigh Infection ModelPseudomonas aeruginosaCysteaminePotentiated the activity of the antibiotic ciprofloxacin. asm.org asm.org
Human PBMCsTuberculosisCysteamineDecreased the pro-inflammatory Th1-specific immune response. nih.gov nih.gov

Computational and Modeling Approaches (e.g., Monte Carlo Chemical Modeling)

Computational methods, particularly Monte Carlo chemical modeling, provide powerful tools for investigating the fundamental mechanisms of this compound's action at the molecular level. mdpi.com Monte Carlo methods are a class of computational algorithms that use repeated random sampling to obtain numerical results, making them suitable for simulating complex systems with inherent randomness, such as chemical reactions in a solution. wikipedia.org

This approach has been used to simulate the radiolysis of aqueous solutions, providing insights into the radioprotective and antioxidant properties of this compound. mdpi.comnih.gov The Fricke dosimeter, a solution used for measuring radiation dose, serves as a valuable in vitro model system. mdpi.com In this system, the radiolytic oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) is measured. mdpi.com When a radioprotective agent like this compound is present, it scavenges the reactive species produced by water radiolysis, thus inhibiting the oxidation of Fe²⁺ and reducing the yield of Fe³⁺, denoted as G(Fe³⁺). mdpi.com

Monte Carlo simulations have successfully reproduced experimental G(Fe³⁺) yields in Fricke-cystamine solutions across a wide range of this compound concentrations (10⁻⁶ to 1 M). mdpi.com These models have been used to assess the impact of various irradiation conditions, such as the presence or absence of oxygen (aerated vs. deaerated conditions) and high dose rates, as seen in advanced techniques like FLASH radiotherapy. mdpi.comnih.govmdpi.com Simulations have confirmed that this compound's protective effect is robust in both oxygen-rich and oxygen-poor environments. nih.gov The modeling also revealed that this compound provides better protection at the pulsed, high dose rates characteristic of FLASH-RT compared to conventional, low-dose-rate irradiation, highlighting its strong antioxidant and radical-capturing abilities. mdpi.comresearchgate.net

By comparing simulation results for this compound and its reduced form, cysteamine, researchers can delineate their distinct protective capacities. mdpi.com For instance, simulations show that while cysteamine's efficacy is minimal in hypoxic (oxygen-poor) environments, this compound offers consistent protection under both conditions. nih.gov These computational studies are crucial for understanding the chemical properties that underpin the differential effectiveness of these compounds and for optimizing their potential use in therapeutic settings. mdpi.comnih.gov

Future Research Directions and Uncharted Territories

Comprehensive Metabolic Tracing in Pathological Contexts

While it is understood that cystamine acts as a prodrug, primarily converting to its reduced form cysteamine (B1669678) within the body, the precise metabolic pathways in various disease states remain poorly defined. nih.gov Studies have shown that after administration, this compound can lead to increased brain levels of cysteamine, suggesting its role as a delivery agent for this neuroactive metabolite. nih.gov However, the fate of its other downstream metabolites, such as hypotaurine (B1206854) and taurine (B1682933), and their contribution to its effects in different pathological contexts are not fully understood. nih.gov

Future research necessitates comprehensive metabolic tracing studies, potentially using stable isotope-labeled this compound, to map its distribution and transformation within different tissues and disease models, such as in neurodegenerative diseases or cancers. nih.govresearchgate.net Such studies would help to elucidate how the metabolic rewiring characteristic of diseases like cancer impacts the efficacy and metabolism of this compound, providing a clearer picture of which metabolites are responsible for its therapeutic actions in specific conditions. nih.govnih.govresearchgate.net

Detailed Investigation of Epigenetic Effects and Cysteinylation/Cysteaminylation

The influence of this compound on epigenetic mechanisms is a significant but largely unexplored area. nih.gov A crucial avenue for future research is the investigation of post-translational modifications mediated by this compound and its metabolite, cysteamine. nih.gov These modifications, known as cysteinylation (the addition of cysteine) and cysteaminylation (the addition of cysteamine), can alter protein structure and function.

Cysteamine has been shown to act as a substrate for transglutaminase 2, an enzyme implicated in various diseases, leading to the formation of N-(γ-glutamyl)cysteamine on proteins. nih.gov This covalent modification is a prime example of cysteaminylation. It is hypothesized that this compound's ability to inhibit enzymes like transglutaminase 2 and caspase 3 may occur through such modifications of reactive cysteine residues on the target proteins. nih.gov A detailed investigation into how this compound and its metabolites induce these modifications and what downstream functional consequences arise is critical for understanding its mechanism of action at a molecular level. nih.gov

Table 1: Potential Protein Modifications by this compound Metabolites

Modification Type Modifying Molecule Example Enzyme Interaction Potential Consequence
Cysteaminylation Cysteamine Transglutaminase 2 Inhibition of enzyme activity, alteration of protein function nih.govnih.gov
Mixed Disulfide Formation Cysteamine Desmin Cysteine Residue Alteration of cytoskeletal protein organization mdpi.com

Elucidation of Tissue-Specific Effects and Optimal Redox Couple Concentrations

The therapeutic effects of this compound are intrinsically linked to the redox environment of the cell and the balance between this compound and its reduced form, cysteamine. nih.gov This this compound/cysteamine redox couple can influence the intracellular pool of cysteine, a key component of the major antioxidant glutathione (B108866), thereby helping to mitigate oxidative stress. nih.gov

However, a significant knowledge gap exists regarding the tissue-specific effects and the optimal concentrations of this redox couple required for therapeutic benefit in different diseases. nih.gov Cellular compartments such as the cytoplasm, mitochondria, and the extracellular space maintain distinct redox potentials. nih.gov This variability means that the effects of this compound are likely to differ significantly between tissues and even within different parts of a cell. nih.gov Future studies must aim to elucidate these tissue-specific actions and determine the ideal redox balance needed to achieve cytoprotection without causing unintended harm, which will be crucial for tailoring treatments to specific diseases. nih.gov

Interplay with Innate Immune Mediators and Anti-infective Mechanisms

This compound and cysteamine have demonstrated broad anti-infective and immunomodulatory properties. nih.govresearchgate.net Research has shown their effectiveness against the SARS-CoV-2 virus, the malaria parasite Plasmodium falciparum, and HIV-1. nih.govresearchgate.net Furthermore, this compound exhibits an anti-inflammatory effect by significantly decreasing the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) in in-vitro models related to COVID-19. researchgate.net Its immunomodulatory activity is also being explored in the context of tuberculosis and cystic fibrosis. researchgate.net

The innate immune system is the body's first line of defense, recognizing pathogens and triggering inflammatory responses through the release of mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins. frontiersin.orgnih.govresearchgate.net The ability of this compound to modulate these pathways suggests a complex interaction with innate immune mediators. researchgate.net A key future direction is to dissect the precise molecular mechanisms by which this compound engages with pattern recognition receptors and downstream signaling cascades to control inflammation and fight infection. Understanding this interplay could lead to its use as a host-directed therapy for a variety of infectious and inflammatory diseases. researchgate.netnih.gov

Role of Downstream Metabolites in Cytoprotection

The protective effects of this compound are not believed to be caused by the parent molecule itself, but rather by its downstream metabolites. nih.govnih.gov Upon entering the body, this compound is reduced to cysteamine, which has been identified as the primary neuroactive metabolite responsible for neuroprotection in preclinical models of Parkinson's and Huntington's disease. nih.gov

Table 2: Key Metabolites of this compound and Their Roles in Cytoprotection

Metabolite Primary Role Mechanism of Action Supporting Evidence
Cysteamine Neuroactive Metabolite Crosses the blood-brain barrier; likely the primary agent of neuroprotection. nih.gov Direct measurement in brain tissue following this compound administration shows increased levels. nih.gov
Cysteine Antioxidant Precursor Increases intracellularly following treatment with this compound/cysteamine. nih.gov Serves as a building block for glutathione, a major cellular antioxidant. nih.govnih.gov
Hypotaurine Intermediate Metabolite Part of the metabolic cascade from cysteamine. Further research needed to define its specific cytoprotective role. nih.gov

| Taurine | End-stage Metabolite | Known for various physiological roles, including osmoregulation and antioxidant activity. | Its direct contribution from this compound metabolism to cytoprotection requires more study. nih.gov |

Exploration of Synergistic Therapeutic Combinations

The complexity of many diseases, particularly neurodegenerative disorders and cancers, often requires multi-target therapeutic approaches. nih.govnih.gov Combining this compound with other drugs presents an attractive strategy to enhance efficacy, overcome resistance, and potentially reduce side effects. nih.govcapes.gov.br Research has already suggested that combining cysteamine with cysteine produces a synergistic radioprotective effect. nih.gov

The exploration of such combinations is a promising frontier. nih.gov For instance, given its immunomodulatory and anti-infective properties, this compound could be used as an adjunct to standard antimicrobial therapies to improve outcomes in diseases like tuberculosis or COVID-19. researchgate.net In cancer, combining this compound with traditional chemotherapeutics or newer targeted agents could create a multi-pronged attack on tumor cells. frontiersin.orgdovepress.com Future preclinical and clinical studies are needed to systematically investigate these synergistic pairings, paying close attention to administration schedules and ratios to maximize therapeutic benefit. nih.gov

Advanced Nanotechnology and Drug Delivery Systems

Overcoming the challenges of drug delivery, such as poor stability, limited bioavailability, and off-target effects, is crucial for therapeutic success. nih.govnih.gov Advanced nanotechnology offers innovative solutions for delivering this compound more effectively. aristonpubs.com By encapsulating this compound or its metabolites into nanocarriers like liposomes, polymeric nanoparticles, or dendrimers, it is possible to control its release, protect it from degradation, and target it to specific tissues or cells. mdpi.comfrontiersin.org

A direct example of this approach is the use of cysteamine dendrimers, which have been shown to correct deficits in autophagy in models of cystic fibrosis. nih.gov This demonstrates the feasibility and benefit of nano-formulations. Future work should focus on designing and testing novel nano-delivery systems for this compound. Such systems could be engineered to respond to specific stimuli within a diseased tissue, such as changes in pH or enzyme expression, to release the drug precisely where it is needed, thereby enhancing its therapeutic index. nih.gov

Integration of Multi-omics Analysis (e.g., Transcriptomics, Proteomics)

The integration of multi-omics analyses, particularly transcriptomics and proteomics, offers a powerful, systems-level approach to understanding the complex cellular responses to the aminothiol (B82208), this compound. By simultaneously examining the full complement of messenger RNA (mRNA) transcripts (the transcriptome) and the expressed proteins (the proteome), researchers can move beyond a one-dimensional view of gene expression to a more dynamic and functional understanding of this compound's mechanisms of action. This integrated approach is crucial because the correlation between mRNA and protein abundance can be poor, making direct protein measurement essential for a complete picture of cellular processes. mdpi.com

Transcriptomic studies, utilizing techniques like RNA-sequencing, can reveal the broad landscape of genes whose expression is altered by this compound. This provides a foundational layer of information, identifying signaling pathways and biological processes that are transcriptionally regulated in response to the compound. However, this information alone does not capture the full extent of cellular changes.

Proteomics, through methods such as mass spectrometry, provides a direct assessment of the functional molecules within the cell. mdpi.com This is particularly pertinent for a compound like this compound, which is known to be involved in the treatment of cystinosis. A recent study utilized ZenoSWATH DIA proteomics to analyze the effects of cysteamine, a closely related compound, on cystinotic fibroblasts. researchgate.net This type of proteomic analysis allows for the identification and quantification of thousands of proteins, revealing stable modifications to cysteine residues and providing insights into how the compound affects cellular metabolism and signaling at the protein level. researchgate.netresearchgate.net For example, such analyses can identify significant changes in proteins involved in pathways like glycolysis and glutathione metabolism. researchgate.net

The true analytical power emerges when these two 'omics' layers are integrated. By combining transcriptomic and proteomic data, researchers can:

Validate gene expression changes: An increase in a specific mRNA transcript can be confirmed by a corresponding increase in the abundance of the translated protein.

Uncover post-transcriptional regulation: Discrepancies between mRNA and protein levels can indicate the influence of regulatory mechanisms such as microRNAs, alternative splicing, or changes in protein degradation rates, which may be influenced by this compound. nih.gov

Construct more accurate biological network models: Integrated datasets allow for the creation of more comprehensive models of host responses, connecting regulatory proteins to their target genes and modules. plos.org

This integrated approach enables the identification of novel biomarkers and the elucidation of complex biological responses that would be missed by single-omics studies alone. plos.org

While the application of multi-omics to this compound research is beginning to yield valuable insights, significant uncharted territories remain. Future research is poised to leverage emerging technologies and analytical strategies to build a more complete and nuanced understanding of this compound's biological impact.

A primary future direction is the expansion beyond transcriptomics and proteomics to include other omics layers. The integration of metabolomics, in particular, would provide a direct readout of the functional consequences of altered gene and protein expression, offering a more holistic view of cellular metabolism in response to this compound. This is especially relevant given that this compound itself is a metabolite and is known to influence metabolic pathways. nih.gov Furthermore, incorporating epigenomics could reveal how this compound might induce lasting changes in gene expression through modifications to DNA and histones. nih.gov

The advent of single-cell multi-omics represents a transformative frontier for this compound research. uv.esmetabolon.com Analyzing the transcriptome and proteome of individual cells will allow researchers to dissect the heterogeneity of cellular responses within a complex tissue. This is crucial for understanding the cell-type-specific effects of this compound, particularly in the context of diseases that affect multiple cell types.

Spatial multi-omics is another emerging technology that holds immense promise. metabolon.comnih.gov This approach allows for the visualization of omics data within the native tissue context, providing critical information about how this compound affects different cells in their microenvironment and how cellular interactions are modulated.

Finally, the development of advanced computational and machine learning algorithms will be essential for integrating these large and complex multi-omics datasets. nih.gov These tools will be critical for identifying subtle patterns, predicting patient responses, and ultimately for the discovery of novel therapeutic targets and the development of more personalized treatment strategies involving this compound. nih.govresearchgate.net The continued evolution of these technologies will undoubtedly revolutionize our understanding of this important chemical compound. technologynetworks.com

Q & A

Q. What are the primary biochemical mechanisms by which cystamine exerts its effects in cellular and in vivo models?

this compound functions through multiple pathways:

  • Transglutaminase (TGase) inhibition : this compound irreversibly inhibits TG2 via oxidative mechanisms, disrupting transamidation reactions critical for protein crosslinking and signaling. Dose-dependent inhibition (100–1000 μM) has been validated using immunoprecipitation, immunoblotting, and enzymatic activity assays .
  • Caspase-3 inhibition : It suppresses caspase-3 activation (IC50 = 23.6 μM), mitigating apoptosis in neurodegenerative models .
  • Neuroprotection : Enhances brain-derived neurotrophic factor (BDNF) secretion via HSJ1b-dependent pathways and stabilizes glutathione (GSH) levels independently of Nrf2, countering oxidative stress .

Methodological Note : Use TG2 activity assays (e.g., residual enzyme activity post-cystamine incubation) and BDNF quantification (ELISA/luminescent reporters) to validate mechanisms. Include dose-response curves and ANOVA for statistical rigor .

Q. What experimental models are standard for studying this compound’s neuroprotective effects?

  • In vitro : Primary glial/astrocyte cultures for assessing GSH modulation and Nrf2-independent pathways. For TGase inhibition, use carbachol-stimulated Rac1 transamidation assays in neuronal cell lines .
  • In vivo : Transgenic Huntington’s disease (HD) models (e.g., R6/2 mice) to evaluate survival, motor performance, and neuropathology. Measure TGase activity and GGEL (NΣ-(γ-L-glutamyl)-L-lysine) levels as biomarkers .

Methodological Note : For in vivo studies, administer this compound intraperitoneally (e.g., 10–20 mg/kg/day) and monitor serum BDNF as a translational biomarker .

Q. How is this compound’s effect on glutathione (GSH) synthesis quantified in cellular systems?

  • Monochlorobimane (MCB) assay : Measures intracellular GSH in live cultures. This compound (250 μM) increases GSH within 30–60 minutes, unaffected by Nrf2 knockout .
  • Inhibitor studies : Pretreat with buthionine sulfoximine (BSO) to block GSH synthesis or propargyl glycine (PPG) to assess transsulfuration pathway involvement .

Methodological Note : Normalize GSH levels to cell viability (e.g., MTS assay) to rule out cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s impact on cell viability be resolved?

Contradictions arise from dosage, cell type, and exposure time:

  • Low-dose safety : At 250 μM, this compound shows no toxicity in glial cultures .
  • High-dose risks : ≥500 μM reduces metabolic activity and proliferation in fibroblasts, potentially confounding TGase inhibition studies .

Methodological Note : Conduct parallel viability assays (e.g., XTT/MTS) and normalize results to cell number. Use Na+/K+ATPase immunoblots to confirm membrane integrity .

Q. What experimental designs address this compound’s dual role as a TGase inhibitor and redox modulator?

  • Time-course experiments : Separate acute redox effects (30-min GSH elevation) from chronic TGase inhibition (24-hr exposure) .
  • Comparative inhibitors : Use cysteamine (reduced form) or irreversible TG2 inhibitors (e.g., NC9) to isolate mechanisms .

Methodological Note : Employ siRNA knockdown (e.g., HSJ1b) to dissect BDNF secretion pathways .

Q. How can this compound’s efficacy be optimized in drug delivery systems?

  • Nanoparticle crosslinking : Use N,N′-bis(acryloyl)this compound (BACy) as a reducible crosslinker in polydopamine-coated SPIONs. Optimize crosslinker-to-RAFT agent ratios (1.20–1.95) for stability and redox-responsive drug release .
  • In vivo validation : Monitor MRI contrast enhancement and tumor targeting in xenograft models .

Methodological Note : Characterize disulfide cleavage via dynamic light scattering (DLS) and TEM under reducing conditions .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • One-way ANOVA : Used to compare multiple this compound concentrations (e.g., 100–1000 μM) on Rac1 transamidation inhibition (F(3,8)=19.41, p<0.001) .
  • Post-hoc tests : Apply Newman-Keuls or Tukey’s tests to identify significant differences between doses .

Methodological Note : Report effect sizes (e.g., mean IOD ± SEM) and power analysis to ensure reproducibility .

Q. How do researchers validate this compound’s specificity in TGase inhibition assays?

  • Negative controls : Use normal IgG in immunoprecipitation to exclude non-specific binding .
  • Enzyme kinetics : Determine pseudo-first-order rate constants (k′) for TG2 inactivation. This compound’s k′ = 0.05 min⁻¹ at 100 μM, distinct from cystine/GSSG .

Methodological Note : Combine size-exclusion chromatography and activity assays to confirm irreversible inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cystamine
Reactant of Route 2
Reactant of Route 2
Cystamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。